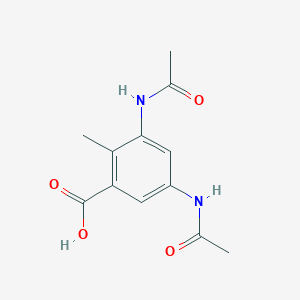

3,5-bis(acetylamino)-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound “3,5-bis(acetylamino)-2-methylbenzoic acid” belongs to a broader class of compounds known for their diverse structural features and extensive applicability in various fields such as organic synthesis, medicinal chemistry, and material science. These compounds often exhibit unique properties due to their specific functional groups and molecular architecture.

Synthesis Analysis

Synthesis of compounds closely related to “3,5-bis(acetylamino)-2-methylbenzoic acid” involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic substrates, followed by functionalization with acyl, amino, and carboxylic acid groups. The synthesis routes typically involve nucleophilic substitution reactions, amidation, and carboxylation steps to introduce the desired functional groups into the molecular framework (Meller et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to “3,5-bis(acetylamino)-2-methylbenzoic acid” reveals the influence of substituent groups on the overall molecular conformation and intermolecular interactions. These compounds often crystallize in specific arrangements, stabilized by hydrogen bonding and π-π interactions, reflecting on their solid-state properties and reactivity (Jedrzejas et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of “3,5-bis(acetylamino)-2-methylbenzoic acid” analogs is characterized by their ability to undergo various organic reactions, including cyclization, condensation, and nucleophilic substitution, due to the presence of reactive acetylamino and carboxylic acid groups. These reactions are pivotal for synthesizing complex molecules and polymers with desired functionalities (Kricheldorf & Loehden, 1995).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity of compounds structurally related to “3,5-bis(acetylamino)-2-methylbenzoic acid” are influenced by their molecular structure. The presence of multiple functional groups contributes to the diverse physical properties, making them suitable for various applications in material science and pharmaceutical formulation (Ebersbach et al., 2022).

Chemical Properties Analysis

The chemical properties of “3,5-bis(acetylamino)-2-methylbenzoic acid” and related compounds are defined by their functional groups. Acetylamino groups confer nucleophilicity, whereas the carboxylic acid moiety contributes to acidity and potential for salt formation. These properties are crucial for their reactivity and the synthesis of derivatives with tailored biological or physical characteristics (Yadav et al., 2023).

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds focuses on the synthesis of novel molecules with potential antibacterial, antitumor, and chemotherapeutic applications. For example, compounds with similar structures have been synthesized and evaluated for their biological activities, including their antibacterial efficacy against various bacterial strains, as well as their cytotoxic activities against cancer cell lines (Mekky & Sanad, 2020). Such studies are crucial for developing new drugs and treatments.

Metal-Organic Frameworks and Supramolecules

Research into flexible carboxylate ligands, similar in functionality to "3,5-bis(acetylamino)-2-methylbenzoic acid," has led to the development of metal-organic supramolecules and frameworks (Dai et al., 2010). These structures have potential applications in gas storage, catalysis, and as components in electronic devices.

Antioxidant and Antitumor Activity

Compounds structurally related to "3,5-bis(acetylamino)-2-methylbenzoic acid" have been synthesized and shown to possess significant antioxidant and antitumor activities. This includes the development of novel compounds with potential applications in treating various cancers and diseases associated with oxidative stress (Yadav et al., 2023).

Environmental Applications

Research into related compounds also includes the development of sensitive methods for detecting environmental pollutants in biological samples. This is crucial for assessing human exposure to hazardous chemicals and for environmental protection efforts (Ye et al., 2008).

properties

IUPAC Name |

3,5-diacetamido-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-6-10(12(17)18)4-9(13-7(2)15)5-11(6)14-8(3)16/h4-5H,1-3H3,(H,13,15)(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXKMNDKCFFHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)C)NC(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(acetylamino)-2-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)

![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)

![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)

![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)